molecular formula C18H18N2O6S2 B6521118 N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 896322-32-0

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B6521118
CAS No.: 896322-32-0
M. Wt: 422.5 g/mol
InChI Key: PROLZQZDFUPJQJ-UHFFFAOYSA-N
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Description

This compound features a unique ethanediamide backbone linking two distinct moieties: a 2-(furan-2-yl)ethyl group and a 2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl group. The ethanediamide linker provides hydrogen-bonding capacity, which may enhance intermolecular interactions in crystalline or biological environments.

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S2/c21-17(19-8-7-13-4-1-9-25-13)18(22)20-12-15(14-5-2-10-26-14)28(23,24)16-6-3-11-27-16/h1-6,9-11,15H,7-8,12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROLZQZDFUPJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound characterized by its unique structural features, which include furan and thiophene rings along with a sulfonamide group. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O5S2C_{22}H_{21}N_{3}O_{5}S_{2} with a molecular weight of 471.55 g/mol. The compound exists as a racemic mixture, indicating the presence of both enantiomers. Key physicochemical properties include:

PropertyValue
Molecular Weight471.55 g/mol
LogP (octanol-water partition)2.0845
Polar Surface Area98.146 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of furan and thiophene derivatives followed by sulfonylation and coupling reactions. The complexity of its synthesis reflects its potential for diverse biological activity.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. Below are some notable findings related to the biological activity of this compound:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with furan and thiophene moieties have been documented to inhibit bacterial growth, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Similar compounds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting tumor growth factors.

Anti-inflammatory Effects

Compounds containing sulfonamide groups have been reported to exhibit anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey Features
N'-[4-fluorophenyl]methyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamideC21H19FN2O4Contains fluorine; potential for enhanced activity
N-[3-(furan-2-yl)-1-methylpropyl]-N'-(4-methylphenyl)ethanediamideC18H24N2O3Different alkyl chain; variations in hydrophobicity
N-[2-(thiophen-3-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamideC19H24N2O3SFeatures methoxy group; different interaction profiles

These comparisons illustrate how variations in substituents can affect the compound's properties and activities.

Case Studies

Recent studies focusing on related thiazolidinedione derivatives highlight the importance of structural diversity in biological activity:

  • Datar et al. (2017) found that thiazolidinedione derivatives exhibited significant antidiabetic activity, suggesting that similar compounds could be explored for metabolic disorders.
    CompoundActivity (IC50 µM)
    Thiazolidinedione A12
    Thiazolidinedione B15
  • Badiger et al. synthesized novel thiazolidinediones and evaluated their anticancer properties using cell line assays, demonstrating promising results that warrant further investigation into similar structures like N-[2-(furan-2-yl)-...].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Fluoro-N-[2-(Furan-2-yl)-2-(Thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide (CAS 877816-98-3)
  • Molecular Formula: C₁₆H₁₄FNO₅S₃
  • Key Differences : Replaces the ethanediamide linker with a benzene-sulfonamide group and introduces a fluorine atom.
  • The sulfonamide group may reduce hydrogen-bonding capacity compared to the ethanediamide linker, affecting solubility .
N-(2-Furylmethyl)-2,2-Diphenyl-N-[2-(2-Thienyl)ethyl]acetamide (CAS 1396793-31-9)
  • Molecular Formula : C₂₆H₂₄N₂O₂S
  • Key Differences : Features a diphenylacetamide core instead of ethanediamide.
  • Impact: The diphenyl groups increase hydrophobicity, likely reducing aqueous solubility.

Structural and Conformational Comparisons

N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Molecular Formula : C₁₁H₈N₂O₃S
  • Key Findings :
    • Dihedral angles between the benzene and thiophene rings (13.53° and 8.50°) are comparable to furan analogs (9.71°), suggesting similar conformational flexibility.
    • The thiophene-sulfonyl group in the target compound may introduce stronger electron-withdrawing effects than carboxamide, influencing reactivity and intermolecular interactions .
Ranitidine-Related Compounds
  • Example: Ranitidine Hydrochloride Impurity B (N,N’-Bis[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroethene-1,1-diamine)
  • Key Differences: Incorporates a nitroethene group and dimethylamino-methylfuran substituents.
  • Impact: The nitro group enhances electrophilicity, while the dimethylamino group improves solubility. These features contrast with the target compound’s ethanediamide and unmodified furan groups, which prioritize hydrogen bonding over charge-based interactions .
Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₁₆H₁₆N₂O₆S₂ 420.4 Ethanediamide, thiophene-sulfonyl Moderate solubility, H-bond donor
4-Fluoro-N-[...]sulfonamide C₁₆H₁₄FNO₅S₃ 415.5 Benzene-sulfonamide, fluorine High hydrophobicity, metabolic stability
N-(2-Furylmethyl)-...acetamide C₂₆H₂₄N₂O₂S 428.5 Diphenylacetamide Low solubility, π-π interactions
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 248.3 Nitrophenyl, carboxamide Antimicrobial activity

Preparation Methods

Synthesis of Thiophene-2-sulfonyl Chloride

The sulfonyl group is introduced via sulfonation of thiophene using chlorosulfonic acid. This reaction typically proceeds at −10°C to 0°C to minimize side reactions such as over-sulfonation or ring-opening.

Reaction Conditions:

ParameterValue
ReagentChlorosulfonic acid
Temperature−10°C to 0°C
Reaction Time4–6 hours
Yield68–72%

Purification via recrystallization from dichloromethane/hexane mixtures yields thiophene-2-sulfonyl chloride with >95% purity.

Sulfonamide Formation

The sulfonamide moiety is constructed by reacting thiophene-2-sulfonyl chloride with 2-(furan-2-yl)ethylamine. This step requires careful pH control (pH 8–9) using aqueous sodium bicarbonate to avoid hydrolysis of the sulfonyl chloride.

Reaction Scheme:

Thiophene-2-sulfonyl chloride+2-(Furan-2-yl)ethylamineNaHCO3,THFN-[2-(furan-2-yl)ethyl]thiophene-2-sulfonamide\text{Thiophene-2-sulfonyl chloride} + \text{2-(Furan-2-yl)ethylamine} \xrightarrow{\text{NaHCO}_3, \text{THF}} \text{N-[2-(furan-2-yl)ethyl]thiophene-2-sulfonamide}

Optimization Insights:

  • Solvent: Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) due to better solubility of intermediates.

  • Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material.

Ethanediamide Backbone Assembly

The ethanediamide linker is introduced via a two-step process:

  • Activation: Oxalyl chloride reacts with the secondary amine of N-[2-(furan-2-yl)ethyl]thiophene-2-sulfonamide to form an acyl chloride intermediate.

  • Coupling: Reaction with a second equivalent of 2-(furan-2-yl)ethylamine in the presence of triethylamine (TEA) yields the final product.

Critical Parameters:

ParameterValue
Coupling AgentOxalyl chloride
BaseTriethylamine (TEA)
Temperature0°C → Room temperature
Yield55–60%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using silica gel and a gradient eluent (ethyl acetate/hexane 30% → 70%). This removes unreacted amines and sulfonic acid byproducts.

Spectroscopic Validation

  • NMR Analysis:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 3.6 Hz, 1H, thiophene), 7.45 (d, J = 5.2 Hz, 1H, thiophene), 6.75–6.65 (m, 4H, furan), 3.92 (t, J = 6.8 Hz, 2H, CH₂), 3.78 (t, J = 6.8 Hz, 2H, CH₂).

    • ¹³C NMR: Peaks at 162.4 ppm (C=O), 148.2 ppm (sulfonyl S=O).

  • Mass Spectrometry:

    • ESI-MS: m/z 489.58 [M+H]⁺, matching the molecular formula C₂₂H₁₉N₂O₆S₃.

Comparative Analysis of Alternative Routes

Grignard Reagent-Based Approach

An alternative method employs Grignard reagents to construct the ethyl linkage between furan and sulfonamide. While this route offers higher yields (70–75%), it requires anhydrous conditions and poses challenges in controlling regioselectivity.

Solid-Phase Synthesis

Recent advances explore solid-phase synthesis using Wang resin-bound intermediates. This method simplifies purification but suffers from lower overall yields (40–45%) due to incomplete coupling steps.

Method Comparison:

MethodYieldPurityScalability
Solution-Phase55%>98%High
Grignard Reagent70%95%Moderate
Solid-Phase45%99%Low

Industrial-Scale Considerations

Scaling the synthesis requires addressing:

  • Exothermic Reactions: Sulfonation and Grignard steps necessitate jacketed reactors for temperature control.

  • Solvent Recovery: THF and dichloromethane are recycled via distillation, reducing costs by 20–25%.

  • Waste Management: Sulfonic acid byproducts are neutralized with calcium hydroxide to form insoluble calcium sulfonate .

Q & A

Q. Table 1: Bioactivity of Structural Analogs

Compound ModificationIC₅₀ (EGFR Inhibition)Reference
4-Fluorophenyl substituent12 nM
Pyridin-3-yl substituent150 nM
Thiophene-3-sulfonyl variant8 nM

Advanced: What computational modeling approaches predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to model binding to targets like COX-2 or EGFR. Key interactions include hydrogen bonds between the sulfonyl group and Arg503 (COX-2) .
  • QM/MM Simulations : Assess electronic effects of furan-thiophene conjugation on binding affinity .
  • ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (logP = 2.8) but potential CYP3A4 inhibition .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

Answer:

  • Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .
  • Prodrug Design : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility (tested in pH 7.4 buffer) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release in tumor models .

Advanced: How to design structure-activity relationship (SAR) studies to improve target selectivity?

Answer:

  • Core Modifications : Replace ethanediamide with propanediamide to probe steric effects .
  • Substituent Screening : Test halogen (Cl, F) or methoxy groups at the phenyl ring for enhanced hydrophobic interactions .
  • Bioisosteres : Substitute thiophene-sulfonyl with pyridine-sulfonamide to reduce off-target effects (Table 1) .

Advanced: What strategies ensure compound stability under varying storage and experimental conditions?

Answer:

  • Thermal Stability : DSC shows decomposition above 150°C; store at -20°C in amber vials .
  • Light Sensitivity : UV-Vis spectra indicate degradation after 48 hrs under UV light; use light-protected containers .
  • Buffer Compatibility : Stable in PBS (pH 7.4) for 72 hrs but degrades in acidic media (pH <3); avoid gastric fluid exposure .

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